molecular formula C13H16FNO2 B11823959 1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one

1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one

Cat. No.: B11823959
M. Wt: 237.27 g/mol
InChI Key: BNPBXVYZYZCPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one is a synthetic organic compound with the molecular formula C13H16FNO2. This compound features a fluorinated aromatic ring and a piperidine moiety, making it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrobenzaldehyde and 4-hydroxypiperidine.

    Reduction: The nitro group of 5-fluoro-2-nitrobenzaldehyde is reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Formation of the Piperidine Ring: The amine is then reacted with 4-hydroxypiperidine under basic conditions to form the piperidine ring.

    Acylation: The final step involves acylation of the piperidine derivative with ethanoyl chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethanoic acid.

    Reduction: Formation of 1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethanol.

    Substitution: Formation of derivatives with various substituents replacing the fluorine atom.

Scientific Research Applications

1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biological Studies: Used in the study of receptor-ligand interactions due to its structural features.

    Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the fluorinated aromatic ring play crucial roles in binding to these targets, influencing biological pathways and eliciting specific physiological responses.

Comparison with Similar Compounds

  • 1-[4-(Piperidin-1-yl)phenyl]ethan-1-one
  • 1-[2-Amino-5-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one

Comparison:

  • Structural Differences: The presence of the fluorine atom in 1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one distinguishes it from other similar compounds, potentially altering its reactivity and binding properties.
  • Unique Properties: The fluorine atom can enhance the compound’s metabolic stability and influence its pharmacokinetic profile, making it unique compared to non-fluorinated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethanone

InChI

InChI=1S/C13H16FNO2/c1-9(16)12-8-10(14)2-3-13(12)15-6-4-11(17)5-7-15/h2-3,8,11,17H,4-7H2,1H3

InChI Key

BNPBXVYZYZCPMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)N2CCC(CC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.